ST 91
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ST 91 involves the reaction of 2,6-diethylphenylamine with glyoxal in the presence of ammonium acetate to form the intermediate imidazoline. This intermediate is then treated with hydrochloric acid to yield the final product, N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: ST 91 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding imidazoline N-oxide derivatives.
Reduction: Reduction of this compound can yield the corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the imidazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Imidazoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazoline derivatives.
Scientific Research Applications
ST 91 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in studies involving alpha-2 adrenergic receptors to understand their role in physiological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and as an antinociceptive agent.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
ST 91 exerts its effects by binding to and activating alpha-2 adrenergic receptors. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels ultimately leads to various physiological effects, including analgesia and sedation. The compound predominantly targets non-alpha-2A-adrenoceptors, which may be of the alpha-2C subtype .
Comparison with Similar Compounds
Clonidine: Another alpha-2 adrenergic receptor agonist, but with a higher selectivity for alpha-2A receptors.
Dexmedetomidine: A highly selective alpha-2 adrenergic receptor agonist used clinically for sedation and analgesia.
Guanfacine: An alpha-2 adrenergic receptor agonist used in the treatment of attention deficit hyperactivity disorder (ADHD).
Uniqueness of ST 91: this compound is unique due to its mixed alpha-adrenergic receptor type/subtype selection profile and its predominant activity at non-alpha-2A-adrenoceptors, which may be of the alpha-2C subtype. This distinct profile makes it a valuable tool in research for understanding the specific roles of different alpha-2 adrenergic receptor subtypes .
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRWFGBEDNTMEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC2=NCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963858 | |
Record name | N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4749-61-5, 59465-42-8 | |
Record name | 1H-Imidazol-2-amine, N-(2,6-diethylphenyl)-4,5-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4749-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059465428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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